Home > Products > Screening Compounds P43217 > N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide
N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide -

N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide

Catalog Number: EVT-6265871
CAS Number:
Molecular Formula: C18H18BrFN2O
Molecular Weight: 377.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: This compound, also known as A-278637, is a novel dihydropyridine ATP-sensitive potassium (KATP) channel opener. [, ] It has been shown to effectively suppress urinary bladder contractions in vivo and in vitro, suggesting potential for the treatment of overactive bladder. [, ] A-278637 exhibits enhanced bladder selectivity compared to other KATP channel openers like WAY-133537 and ZD6169. [, ] Its mechanism of action involves activation of KATP channels in bladder smooth muscle cells, leading to inhibition of spontaneous and stimulated contractions. A-278637 demonstrates a high bladder selectivity ratio, indicating a reduced likelihood of vascular side effects compared to other KCOs and calcium channel blockers like nifedipine.

Relevance: A-278637 shares a key structural similarity with N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide in the presence of a 3-bromo-4-fluorophenyl moiety. This common structural element suggests potential for similar biological activity or binding properties, particularly regarding interactions with ion channels or receptors. While A-278637 focuses on KATP channels, its structural similarity with the target compound encourages further investigation into the potential effects of the target compound on ion channels and related biological processes. [, ]

2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone

Compound Description: This compound is a potent aldose reductase inhibitor (ARI) with excellent oral potency in animal models of diabetic complications. It exhibits high efficacy in preventing galactitol accumulation in the lens and sciatic nerve of galactose-fed rats and demonstrates comparable pharmacodynamic effects to tolrestat in rat and dog plasma. The compound's structure is based on the isoquinoline-1,3-dione framework, with a spirosuccinimide group at position 4.

Relevance: While not directly related to the N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide structure, this compound highlights the potential of substituted aromatic rings, particularly those with halogen and fluorine substituents, as pharmacophores for enzyme inhibition. The pyrrolidine ring present in both compounds further strengthens the relevance of exploring the target compound's potential for enzyme inhibition activities.

2-(6-Bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide

Compound Description: This compound is one of a series of 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamides synthesized and evaluated for their antidepressant and anticonvulsant activities. It demonstrated significant antidepressant activity in the Porsolt's behavioral despair (forced swimming) test in mice, reducing the duration of immobility times. This compound also showed protective effects against pentylenetetrazole-induced seizures in mice.

Relevance: The presence of a bromo-substituted aromatic ring, a fluorophenyl group, and an amide linkage in both 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide and N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide suggests potential similarities in their pharmacological profiles. Specifically, the presence of halogen substituents on the aromatic rings and the shared amide functionality could influence their binding affinities to targets and their overall activity. The demonstrated antidepressant and anticonvulsant activities of this related compound make it particularly interesting in the context of exploring potential CNS effects of the target compound.

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides, which were investigated for their α-glucosidase and acetylcholinesterase inhibitory activities. While this compound itself was not directly evaluated for biological activity, its derivatives demonstrated significant α-glucosidase inhibition, highlighting the potential of the benzodioxane and sulfonamide moieties as pharmacophores.

Relevance: Although structurally distinct from N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, this compound introduces the concept of incorporating heterocyclic rings and sulfonamide groups into molecules for modulating enzyme activity. Exploring the potential of incorporating similar structural features into the target compound or its derivatives might provide opportunities for enhancing or altering its biological activities.

(E)-N-(4-Fluorobut-2-enyl)-2β-carbomethoxy-3β-(4′-tolyl)nortropane (LBT-999)

Compound Description: LBT-999 is a fluorinated phenyltropane derivative developed as a potential PET probe for imaging the dopamine transporter (DAT). It exhibits high binding affinity and selectivity for the DAT in vitro and in vivo, demonstrated by its potent inhibition of [3H]LBT-999 binding in rat striatal membranes and its specific accumulation in the striatum of rats and baboons. LBT-999's high selectivity for the DAT over other neurotransmitter transporters and receptors makes it a promising candidate for further development as a PET radioligand.

Relevance: The presence of a fluorine atom and an aromatic ring (tolyl group) in LBT-999 connects it structurally to N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide. This shared feature suggests the potential of the target compound to interact with neuronal targets, particularly those involving dopamine or other neurotransmitter systems. While LBT-999 focuses on the DAT, the structural similarities encourage further exploration of the target compound's potential interactions with other neurotransmitter-related targets.

Relevance: This compound shares the presence of a bromo substituent and a fluorophenyl group with N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide. The commonalities in these structural features, particularly the halogen substituents, indicate potential similarities in their physicochemical properties, intermolecular interactions, and possible biological activities.

Relevance: The presence of a bromophenyl and a fluorophenyl group in this compound links it structurally to N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide. The shared structural features, particularly the halogenated aromatic rings, indicate potential similarities in their physicochemical properties, binding affinities, and possible biological activity profiles.

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

Compound Description: CPAM is a small catecholic amide that exhibits potent antidiabetic, antioxidant, and antibacterial properties. In a study on streptozotocin-induced diabetic rats, CPAM effectively reduced blood sugar levels, normalized ALP, ACP, and prostatic ACP values, and displayed no adverse toxicological effects on vital organs. CPAM's antibacterial activity extends to both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Its diverse biological activities make it a promising candidate for further development as a therapeutic agent for diabetes and associated complications.

Relevance: CPAM shares a key structural element with N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, specifically the 2-bromo-4-fluorophenyl moiety. This structural similarity suggests a potential for the target compound to exhibit similar biological activities, particularly in the realm of antidiabetic, antioxidant, and antimicrobial properties. CPAM's efficacy in modulating blood sugar levels and combating bacterial infections makes it a compelling reference point for exploring the potential therapeutic applications of the target compound.

3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This novel adamantan-based compound features a triazole ring, a thione group, and a 2-bromo-4-fluorophenyl substituent. The crystal structure highlights its unique packing arrangement, stabilized by C—H⋯π, N—H⋯S, and C—H⋯S interactions, leading to the formation of organic chains. The incorporation of the adamantane moiety introduces a bulky, lipophilic group that could significantly influence the compound's physicochemical properties and potential biological activity.

Relevance: The presence of the 2-bromo-4-fluorophenyl group in this compound directly links it structurally to N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide. This shared structural feature suggests potential similarities in their binding affinities to targets and their overall activity profiles.

3-Bromo-N-(2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4-chloro-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Compound Description: This compound belongs to a series of anthranilic diamides analogs containing oxadiazole rings, synthesized and evaluated for their insecticidal activities. It displayed good larvicidal activities against Plutella xylostella and Spodoptera exigua, albeit lower than other compounds in the series. The presence of multiple halogen substituents, a pyrazole ring, and an oxadiazole ring contributes to its overall structure and potential insecticidal properties.

Relevance: This compound shares the common feature of a bromo-substituted aromatic ring with N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide. Although the overall structures differ, the presence of halogen substituents, particularly bromine, highlights their potential for similar physicochemical properties and possible interactions with biological targets. The insecticidal activity of this related compound suggests exploring the target compound's potential for similar bioactivities.

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

Compound Description: This compound, synthesized through a reaction of 1-bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with 1-(2-fluorophenyl)thiourea, exhibits good antitumor activity. Its crystal structure, determined by X-ray diffraction, reveals an intramolecular N–H…N hydrogen bond that contributes to its stability. Preliminary biological tests demonstrated significant inhibitory effects against the Hela cell line, suggesting its potential as an anticancer agent.

Relevance: Both 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine and N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide feature a fluorophenyl group, highlighting a shared structural element. This similarity suggests potential for overlapping pharmacological profiles and encourages investigation into the antitumor activity of the target compound, given the promising results observed for this related compound.

Relevance: These triazene compounds share a key structural element with N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide: the presence of a para-substituted phenyl ring with a halogen or methyl group. This commonality suggests potential for similar physicochemical properties and possibly similar interactions with biological targets.

Relevance: This compound and N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide both contain a fluorophenyl group, a key structural element that could influence their binding affinities to targets and their overall activity. The presence of this shared structural feature encourages further investigation into the target compound's potential for engaging in similar intermolecular interactions and exhibiting comparable biological activities.

2-Aryl-3-N-Propanoyl-5-(2-Bromo-4-Fluorophenyl)1,3,4-Oxadiazoline Derivatives

Compound Description: This group of compounds, synthesized through a condensation and cyclization reaction, features a 2-bromo-4-fluorophenyl group attached to an oxadiazoline ring. Preliminary antibacterial tests revealed that most of these derivatives exhibited promising antibacterial activities, highlighting the potential of this scaffold for antimicrobial applications. The variation in the aryl substituent at position 2 of the oxadiazoline ring provides opportunities for structure-activity relationship studies to optimize antibacterial potency.

Relevance: The 2-Aryl-3-N-Propanoyl-5-(2-Bromo-4-Fluorophenyl)1,3,4-Oxadiazoline derivatives share a crucial structural component with N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide: the 2-bromo-4-fluorophenyl moiety. This shared feature suggests a possible overlap in their pharmacological profiles, particularly regarding antimicrobial activity. The promising antibacterial activity observed in this group of related compounds makes it worthwhile to investigate the antimicrobial potential of the target compound.

Properties

Product Name

N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide

Molecular Formula

C18H18BrFN2O

Molecular Weight

377.2 g/mol

InChI

InChI=1S/C18H18BrFN2O/c1-12-10-15(7-8-16(12)19)21-18(23)22-9-3-6-17(22)13-4-2-5-14(20)11-13/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3,(H,21,23)

InChI Key

WQMSKLGGLBLOPY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCCC2C3=CC(=CC=C3)F)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCCC2C3=CC(=CC=C3)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.